1-methoxy-4-(sulfinylamino)benzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-10-7-4-2-6(3-5-7)8-11-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPOUXUCWPUERC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00927309 | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13165-69-0 | |
| Record name | N-Sulfinyl-p-anisidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75115 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxy-4-[(oxo-lambda~4~-sulfanylidene)amino]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00927309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 1 Methoxy 4 Sulfinylamino Benzene and Analogous Aryl N Sulfinylamines
Direct N-Sulfinylation of Aromatic Amines
The most traditional route to aryl N-sulfinylamines involves the direct reaction of an aromatic amine with a suitable sulfur-containing electrophile. This method is valued for its straightforwardness, converting readily available anilines into the desired N-sulfinylamine products in a single step.
Utilization of Sulfur-Containing Reagents
The mechanism begins with the aniline (B41778) acting as a nucleophile, attacking the sulfur atom of thionyl chloride. This forms a transient intermediate which then eliminates a chloride ion. Subsequent deprotonation, often facilitated by a base, and elimination of a second equivalent of HCl gas generates the final N-sulfinylamine product. The gaseous nature of the byproducts (SO₂ and HCl) when not using a base can also help to drive the reaction forward.
Other sulfur-containing reagents, such as sulfur monochloride (S₂Cl₂), have also been explored for similar transformations, though their use can sometimes lead to different or less selective outcomes depending on the reaction conditions and substrate.
Reaction Condition Optimization for Yield and Selectivity
Optimizing the direct N-sulfinylation of anilines is crucial for maximizing yield and minimizing side products. Key parameters that are frequently adjusted include the choice of solvent, the type and stoichiometry of the base, and the reaction temperature.
For an electron-rich substrate like p-anisidine (B42471), the reaction with thionyl chloride is generally facile. However, the HCl generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction. Therefore, the addition of a non-nucleophilic base is standard practice. Pyridine (B92270) is commonly used, as it effectively neutralizes the generated HCl. The use of a base like pyridine can influence the reaction pathway, and its presence is critical for achieving high conversion.
Inert solvents such as dichloromethane (B109758) (CH₂Cl₂), diethyl ether, or benzene (B151609) are typically employed to facilitate the reaction while minimizing side reactions. Temperature control is also important; reactions are often initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature to control the initial exothermic reaction and improve selectivity.
For less nucleophilic anilines, harsher conditions or the use of catalysts might be necessary. However, for activated anilines like p-anisidine, mild conditions are generally sufficient. The table below summarizes typical conditions and their impact on the synthesis.
| Parameter | Variation | Effect on Reaction |
| Base | Pyridine, Triethylamine | Scavenges HCl, prevents aniline protonation, drives reaction to completion. |
| Solvent | Dichloromethane, Benzene | Inert medium, facilitates solubility and temperature control. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity, improves selectivity. |
| Reagent Ratio | Excess amine or SOCl₂ | Can be varied to ensure full consumption of the limiting reagent. |
Modular Synthesis via Silyl (B83357) Sulfinylamine Reagents
To overcome the limitations of direct N-sulfinylation and to provide a more flexible and convergent approach, modular strategies have been developed. These methods allow for the construction of the target molecule from distinct building blocks, offering greater control and broader substrate scope. A key innovation in this area is the use of silyl sulfinylamine reagents.
Reactions with Organometallic Nucleophiles for Primary Sulfinamide Precursors
A highly effective modular route involves the reaction of an N-silyl sulfinylamine reagent, such as N-(triisopropylsilyl)sulfinylamine (TIPS-NSO), with organometallic nucleophiles. sapub.orgorgsyn.orgmasterorganicchemistry.comacs.org This reaction does not directly yield the N-sulfinylamine but instead produces a primary sulfinamide, which is a stable and versatile precursor. For the synthesis of 1-methoxy-4-(sulfinylamino)benzene analogues, the corresponding aryl Grignard or organolithium reagent is used.
The process begins with the addition of an aryl organometallic reagent (e.g., 4-methoxyphenylmagnesium bromide) to TIPS-NSO. This is followed by a desilylation step, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to furnish the primary aryl sulfinamide. sapub.orgmasterorganicchemistry.com This two-step, one-pot procedure is highly efficient and tolerates a wide array of functional groups on the aromatic ring that would be incompatible with direct methods using thionyl chloride.
The versatility of this method is a significant advantage, allowing for the synthesis of a diverse library of primary sulfinamides by simply changing the organometallic component. sapub.orgacs.org These primary sulfinamides can then be further elaborated to other sulfur-containing functional groups. The table below, based on findings from the literature, showcases the high efficiency of this method for various aryl organometallics. sapub.orgmasterorganicchemistry.com
| Aryl Organometallic Nucleophile | Product (Primary Sulfinamide) | Yield (%) |
| Phenylmagnesium bromide | Benzenesulfinamide | 94 |
| 4-Fluorophenylmagnesium bromide | 4-Fluorobenzenesulfinamide | 92 |
| 4-(Trifluoromethyl)phenylmagnesium bromide | 4-(Trifluoromethyl)benzenesulfinamide | 96 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxybenzenesulfinamide | 95 |
| 2-Thienyllithium | Thiophene-2-sulfinamide | 81 |
Organophotoredox-Catalyzed C-S Coupling Pathways
Cutting-edge synthetic strategies are increasingly leveraging the power of photoredox catalysis to forge challenging bonds under mild conditions. For the synthesis of sulfinamides, which are closely related to N-sulfinylamines, organophotoredox catalysis has emerged as a powerful tool for C-S bond formation, operating through a distinct single-electron transfer mechanism.
Mechanistic Insights into Single-Electron Transfer Processes
In contrast to the traditional two-electron (polar) reactivity of organometallic reagents with sulfur electrophiles, organophotoredox catalysis initiates reactions through single-electron transfer (SET) pathways. organic-chemistry.org In a typical cycle, a photocatalyst, upon excitation by visible light, becomes a potent oxidant or reductant.
For the synthesis of sulfinamides, this approach can involve the coupling of N-sulfinylamines with radical precursors. For instance, an organophotoredox-catalyzed sp³ C-S coupling has been described using N-sulfinylamines and bench-stable alkyltrifluoroborates. organic-chemistry.org In this process, the excited photocatalyst initiates an SET event, generating a radical species from the trifluoroborate. This radical then engages with the N-sulfinylamine to form the C-S bond.
This catalytic method offers significant advantages, including exceptional functional group tolerance and operational simplicity under mild conditions. The SET mechanism avoids the use of highly reactive and often-intolerant organolithium or Grignard reagents. While this specific pathway has been detailed for alkylsulfinamides, the underlying principles of photoredox-mediated C-S bond formation represent a frontier in the synthesis of sulfur-nitrogen compounds, with potential applicability to aryl systems. The key mechanistic feature is the generation of radical intermediates, which contrasts sharply with the ionic intermediates of the more classical synthetic routes. This opens up new avenues for reactivity and the construction of complex molecules containing the sulfinylamino moiety.
Controlled Assembly Methods for Sulfinylamine Linkers
The precise construction of molecules containing the sulfinylamine moiety often relies on methods that allow for the controlled and predictable formation of bonds around the sulfur-nitrogen core. Advanced assembly strategies, such as multi-component reactions, offer an efficient pathway to build molecular complexity from simple starting materials in a single step.
Lewis Acid Activation in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the formation of complex products from three or more starting materials in a single operation. The application of MCRs for the synthesis of aryl N-sulfinylamines is an emerging area of interest. A key strategy in designing such reactions is the use of Lewis acids to activate one or more of the reacting partners, thereby facilitating bond formation.
While direct literature on Lewis acid-catalyzed MCRs for the specific synthesis of this compound is not extensively documented, the underlying principles of Lewis acid catalysis are widely applied to related transformations. Lewis acids can activate N-sulfinylamines or their precursors by coordinating to the oxygen or nitrogen atom of the sulfinyl group. This coordination enhances the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. For instance, in a hypothetical three-component reaction involving an aniline derivative (like p-anisidine), a sulfur source (like thionyl chloride), and a third component, a Lewis acid could play a crucial role.
The activation of N-sulfinylamines by Lewis acids has been demonstrated in other contexts. Frustrated Lewis pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, have been shown to activate N-sulfinylamines, leading to the formation of phosphinimine-borane-stabilized sulfur monoxide complexes. nih.govresearchgate.net This demonstrates the susceptibility of the N-sulfinyl group to Lewis acidic reagents. Furthermore, dual activation systems employing both a Lewis acid and a Brønsted acid have been used in the conversion of sulfinamides, highlighting the potential for synergistic catalytic effects. acs.org
Drawing from established methodologies in related fields, one can propose a plausible MCR pathway for aryl N-sulfinylamines. For example, a Lewis acid could promote the reaction of an aromatic amine with an activated sulfur dioxide equivalent, followed by in-situ trapping with another component. This approach would offer a convergent and atom-economical route to complex sulfinylamine derivatives.
Stereoselective and Enantioselective Synthetic Approaches to Substituted N-Sulfinylamines
The sulfur atom in an N-sulfinylamine can be a stereogenic center, leading to the existence of enantiomers. The development of synthetic methods that can control this stereochemistry is of paramount importance, as the biological activity and material properties of chiral sulfur compounds are often dependent on their specific configuration. nih.govnih.gov Enantioselective synthesis of these compounds can be achieved through various strategies, including the use of chiral auxiliaries, chiral metal catalysts, and organocatalysts.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. One of the most established methods relies on the use of naturally derived chiral alcohols like (-)-menthol. acs.orgacs.org The reaction of a sulfinyl chloride with a chiral auxiliary alcohol produces a diastereomeric mixture of sulfinate esters, which can often be separated by crystallization. Subsequent reaction with an appropriate amine nucleophile proceeds with inversion of configuration at the sulfur center to yield the enantiopure sulfinamide. acs.org Sugar-derived auxiliaries, such as diacetone-d-glucose, have also proven effective for this purpose. acs.orgnih.gov
Metal catalysis offers a powerful and versatile platform for the enantioselective synthesis of aryl N-sulfinylamines and their derivatives.
Copper Catalysis : Copper(I) complexes paired with chiral ligands have been successfully employed for the enantioselective Chan–Lam S-arylation of sulfenamides with arylboronic acids. researchgate.net This method provides access to a range of chiral aryl sulfilimines with high enantioselectivity by creating a well-defined chiral environment around the metal center that outpaces the non-catalyzed racemic reaction. researchgate.net
Palladium Catalysis : Palladium-catalyzed cross-coupling reactions represent another key approach. The enantioselective arylation of sulfenate anions, generated in situ, has been achieved using palladium catalysts with chiral phosphine (B1218219) ligands like Josiphos-type ligands. nih.gov More recently, palladium catalysis has enabled the highly enantio- and chemoselective cross-coupling of sulfenamides with aryl diazonium salts, where chiral bisphosphine ligands bearing sulfinamide groups were crucial for achieving high reactivity and selectivity. nih.gov
Rhodium Catalysis : Chiral rhodium(III) complexes have been used for the synthesis of sulfur-chiral 1,2-benzothiazines through the enantioselective C-H functionalization of sulfoximines, which are closely related to N-sulfinylamines. This demonstrates the potential of rhodium catalysis in creating sulfur stereocenters with high control.
Organocatalysis, which uses small, metal-free organic molecules as catalysts, has emerged as a powerful alternative for asymmetric synthesis. nih.govnih.gov
Chiral Acid Catalysis : Chiral phosphoric acids have been used to catalyze the enantioselective oxidation of prochiral sulfenamides with hydrogen peroxide, representing the first example of creating chiral sulfinamides through S=O bond formation. acs.org
Bisguanidinium Catalysis : Chiral bisguanidinium catalysts, in conjunction with molybdate, have been shown to facilitate the asymmetric oxidation of sulfenamides, yielding a variety of chiral sulfinamides in good to high yields and enantioselectivities under mild conditions. acs.org
Pentanidium Catalysis : Pentanidium-based organocatalysts have been developed for the enantioselective S-alkylation of sulfenamides. nih.govnih.gov These chiral cationic catalysts form an ion pair with the sulfenamide (B3320178) anion, effectively controlling the chemoselectivity and enantioselectivity of the alkylation reaction. nih.gov
The table below summarizes selected catalytic systems and their effectiveness in the stereoselective synthesis of N-sulfinylamine derivatives.
| Catalyst/Auxiliary | Reaction Type | Substrate Scope | Yield | ee / dr | Reference |
| (-)-Menthol | Chiral Auxiliary | Aryl sulfinyl chlorides | Good | High (after separation) | acs.orgacs.org |
| Cu(I) / Chiral Ligand | Chan–Lam S-arylation | Sulfenamides, Arylboronic acids | Good | High | researchgate.net |
| Pd(0) / Josiphos Ligand | Arylation | β-Sulfinyl esters | Moderate to Good | High | nih.gov |
| Pd / Sadphos Ligand | Cross-coupling | Sulfenamides, Aryl diazonium salts | Good | High | nih.gov |
| Chiral Phosphoric Acid | Oxidation | Prochiral sulfenamides | Good | High | acs.org |
| Chiral Bisguanidinium | Oxidation | Sulfenamides | Good to High | Good to High | acs.org |
| Chiral Pentanidium | S-alkylation | Sulfenamides | Excellent | High | nih.govnih.gov |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 1 Methoxy 4 Sulfinylamino Benzene
Nucleophilic and Electrophilic Characteristics of the Sulfinylamino Group
The sulfinylamino group (-N=S=O) exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. The nature of its interaction is largely dictated by the reacting partner and the specific reaction conditions.
The sulfur atom in the NSO group is electron-deficient and thus electrophilic. nih.gov This electrophilicity is central to many of its reactions, where it is subject to attack by various nucleophiles. nih.govyoutube.com For instance, the addition of organometallic reagents, a key step in the synthesis of more complex sulfur-containing molecules, proceeds via nucleophilic attack at the sulfur center. organic-chemistry.orgacs.org
Investigations into Radical Intermediates in N-Sulfinylamine Reactivity
Recent studies have increasingly pointed towards the involvement of radical intermediates in the reactions of N-sulfinylamines. These pathways often provide access to products that are not achievable through purely ionic mechanisms.
For example, the synthesis of certain sulfonimidamides from N-sulfinylamines is proposed to proceed through the formation of aryl radicals, particularly when aryldiazonium salts are used as reaction components. nih.gov The reaction is believed to be assisted by both a tertiary amine and the sulfinylamine itself in the generation of the radical species. nih.gov
In the context of catalytic additions, especially those involving alkyl groups, the intermediacy of highly reactive radicals presents a significant challenge for controlling stereoselectivity. nih.gov However, advanced catalytic systems have been developed that can orchestrate the addition of these radical intermediates. nih.gov Density Functional Theory (DFT) calculations have been employed to understand the stereochemical outcomes, revealing that control often arises from the selective addition of the alkyl radical, which is managed by a chiral catalyst. nih.gov The study of these radical pathways is crucial for developing new synthetic methods and understanding the complex reactivity of N-sulfinylamines. nih.govrsc.org
Catalytic Activation and Transformation of Aryl N-Sulfinylamines
Catalysis plays a pivotal role in harnessing the synthetic potential of aryl N-sulfinylamines, enabling efficient and selective transformations that would otherwise be difficult to achieve. Transition metals, particularly cobalt and rhodium, have proven to be highly effective in this regard.
Cobalt-catalyzed reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, specifically in the synthesis of sulfinamides from N-sulfinylamines. These methods often utilize a reductive cross-coupling strategy, avoiding the need for pre-formed and often unstable organometallic reagents. researchgate.netacs.org
In a typical process, a cobalt catalyst, often in conjunction with a chiral ligand for asymmetric synthesis, facilitates the coupling of an aryl or alkenyl halide with the N-sulfinylamine. researchgate.netresearchgate.net A reducing agent is required to close the catalytic cycle. acs.org This approach is noted for its broad substrate scope and high tolerance for various functional groups. researchgate.net The enantioselective variant of this reaction allows for the synthesis of enantioenriched S-chiral sulfinamides, which are valuable building blocks in medicinal chemistry. researchgate.net Recent advancements have also enabled the cobalt-catalyzed reductive addition of unactivated alkyl halides to N-sulfinylamines, a challenging transformation due to the high reactivity of the intermediate alkyl radicals. nih.gov
Table 1: Overview of Cobalt-Catalyzed Reductive Coupling Reactions
| Catalyst System | Reactants | Product | Key Features |
| Cobalt/Chiral Diphosphine | N-Sulfinylamine, Aryl/Alkenyl Iodide | Enantiopure Sulfinamide | High yield and enantioselectivity. researchgate.net |
| 8-Quinox Cobalt Catalyst | N-Sulfinyltritylamine, Unactivated Alkyl Halide | Alkyl-substituted Sulfinamide | High enantioselectivity, broad scope. nih.gov |
| Co(dppe)I₂ / Zn | Nitrile, Acrylamide | Pyrrolidinone | Reductive coupling, forms cobaltaazacyclopentene intermediate. organic-chemistry.org |
| Co(II)/Chiral Bisphosphine | N-Sulfonyl Imine, Aryl Halide | Diarylmethylamine | Asymmetric reductive arylation. researchgate.net |
Rhodium catalysts are highly effective in facilitating imination reactions, which are crucial for the synthesis of sulfur compounds with higher oxidation states and nitrogen-substituents, such as sulfilimines and sulfondiimines. acs.orgnih.gov While these reactions may not always start directly from an N-sulfinylamine, they are a key step in multi-step sequences that utilize N-sulfinylamine-derived intermediates.
For instance, sulfilimine intermediates, which can be efficiently prepared from N-sulfinylamines, undergo a novel rhodium-catalyzed imination to furnish sulfondiimines. acs.org This strategy allows for the creation of sulfondiimines with varied and orthogonal N-functionalization. acs.org Rhodium(II) catalysts, such as [Rh₂(OAc)₄], are particularly effective for the imination of sulfoxides and sulfides, providing stereospecific access to N-unsubstituted sulfoximines and sulfilimines. nih.govresearchgate.net Other rhodium-catalyzed processes include oxidative annulation reactions of sulfoximines with alkynes to produce heterocyclic structures like 1,2-benzothiazines. nih.gov
Pathways for Conversion to Higher Oxidation State Sulfur Compounds
A significant application of 1-methoxy-4-(sulfinylamino)benzene and related aryl N-sulfinylamines is their use as precursors for sulfur compounds in higher oxidation states, such as sulfonimidamides. These functional groups are of growing interest in medicinal and agrochemical research.
The conversion of N-sulfinylamines to sulfonimidamides typically involves a two-step modular approach. The first step is the synthesis of a primary sulfinamide intermediate, which is then further functionalized. organic-chemistry.orgacs.org
One prominent method involves reacting an N-silyl sulfinylamine reagent with an organometallic nucleophile (e.g., Grignard or organolithium reagents). organic-chemistry.orgacs.orgbohrium.com This efficiently produces a diverse range of primary sulfinamides. In the second step, these sulfinamides react with a primary or secondary amine in the presence of a hypervalent iodine reagent, such as PhI(OAc)₂, to yield the target NH-sulfonimidamides. organic-chemistry.orgacs.org This method is highly modular, allowing for variation in all three components: the aryl group from the sulfinylamine, the carbon fragment from the organometallic reagent, and the amine. acs.org
An alternative pathway involves the reaction of N-sulfinylamines with aryldiazonium salts and N-hydroxybenzotriazole, which forms an O-benzotriazolyl sulfonimidate intermediate. nih.gov Subsequent treatment of this intermediate with primary or secondary amines affords the corresponding sulfonimidamides in good yields. nih.gov This process is notable for proceeding through a redox cascade where the sulfur oxidation state changes from +IV to +II and back to +IV. nih.gov
Table 2: Selected Methods for Sulfonimidamide Synthesis from N-Sulfinylamine Derivatives
| Starting Materials | Key Reagents | Intermediate | Final Product | Reference |
| N-Silyl Sulfinylamine, Organometallic Reagent, Amine | Hypervalent Iodine Reagent | Primary Sulfinamide | NH-Sulfonimidamide | organic-chemistry.org, acs.org |
| Aryldiazonium Tetrafluoroborate, N-Tritylsulfinylamine, N-Hydroxybenzotriazole, Amine | Tertiary Amine | O-Benzotriazolyl Sulfonimidate | Sulfonimidamide | nih.gov |
| Primary Sulfinamide, Amine | N-Chlorosuccinimide (NCS) | Sulfonimidoyl Chloride | Sulfonimidamide | organic-chemistry.org |
| N-Sulfinyltritylamine, (Hetero)aryl Boroxine, Amine | Ni(II) catalyst, Trichloroisocyanuric acid | Sulfinamide, then Sulfonimidoyl Chloride | Sulfonimidamide | organic-chemistry.org |
Formation of Sulfondiimines and Sulfoximines
The N-sulfinylamino group in this compound is a versatile functional handle for the synthesis of more complex sulfur-containing structures, notably sulfondiimines and sulfoximines. These transformations typically proceed through a common sulfilimine intermediate.
The synthesis of sulfondiimines from an N-sulfinylamine like this compound can be achieved through a modular, Lewis acid-mediated approach. acs.org This process involves the sequential addition of two different Grignard reagents. The first Grignard reagent adds to the sulfinylamine in the presence of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMS-OTf), to generate a sulfilimine intermediate. A second, different Grignard reagent is then added to complete the initial assembly. acs.org The resulting electron-rich sulfilimine is then subjected to an imination reaction, often catalyzed by a rhodium complex like Rh₂(esp)₂, to yield the target sulfondiimine. acs.org This method allows for the creation of sulfondiimines with distinct substituents on the carbon and nitrogen atoms.
A complementary pathway from the same sulfilimine intermediate leads to the formation of sulfoximines. Instead of a second imination step, the sulfilimine is oxidized. acs.org This oxidation converts the sulfur-nitrogen double bond of the sulfilimine into the corresponding sulfur-oxygen double bond of the sulfoximine (B86345) core. Classical routes to sulfoximines often involve the oxidation of sulfilimines or the N-transfer to sulfoxides. nih.gov Modern methods have also utilized hypervalent iodine reagents to facilitate the NH-transfer to sulfoxides, forming the sulfoximine structure, a reaction that is understood to proceed via a highly reactive iodonitrene intermediate. mdpi.com Another efficient one-pot method involves the direct conversion of sulfides to NH-sulfoximines using a combination of an N-source like ammonium (B1175870) carbamate (B1207046) and an oxidant like (diacetoxyiodo)benzene, which achieves both N- and O-transfer in a single process. rsc.orgorgsyn.org
The general transformations starting from this compound are summarized in the table below.
Table 1: Synthetic Pathways to Sulfondiimines and Sulfoximines
| Target Compound | Intermediate | Key Transformation Steps | Reagents & Catalysts |
|---|---|---|---|
| Sulfondiimine | Sulfilimine | 1. Lewis acid-mediated addition of Grignard reagents. 2. Rhodium-catalyzed imination. | 1. R¹-MgX, R²-MgX, TMS-OTf 2. Iminoiodinane, Rh₂(esp)₂ |
| Sulfoximine | Sulfilimine | 1. Lewis acid-mediated addition of Grignard reagents. 2. Oxidation. | 1. R¹-MgX, R²-MgX, TMS-OTf 2. Oxidizing agent (e.g., m-CPBA) |
Impact of the Methoxy (B1213986) Group on Aromatic Ring Activation and Reaction Outcomes
The methoxy group (-OCH₃) on the benzene (B151609) ring of this compound has a profound influence on the molecule's reactivity, primarily through its electronic effects on the aromatic system. vaia.com This influence is a combination of two opposing phenomena: a resonance effect and an inductive effect. vaia.commasterorganicchemistry.com
This net electron-donating character makes the aromatic ring in this compound more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. msu.edu The activation is most pronounced at the positions ortho to the methoxy group (C2 and C6), as the para position (C4) is already occupied by the sulfinylamino substituent. Consequently, in electrophilic aromatic substitution reactions, incoming electrophiles will be predominantly directed to these ortho positions. For instance, the bromination of anisole (B1667542) (methoxybenzene) is significantly faster than that of benzene and yields primarily the ortho- and para-substituted products. msu.edu
The electron-donating nature of the methoxy group also electronically influences the reactivity of the attached sulfinylamino (-N=S=O) group. By increasing the electron density on the aromatic ring, the methoxy group indirectly enriches the nitrogen atom of the sulfinylamino moiety. This can affect the nucleophilicity and basicity of the nitrogen atom, which in turn can modulate the reaction rates and pathways of subsequent transformations at the sulfur center, such as the addition of organometallic reagents in the formation of sulfilimine intermediates. acs.org
Table 2: Electronic Effects of the Methoxy Group on the Aromatic Ring
| Electronic Effect | Description | Consequence for Reactivity |
|---|---|---|
| Resonance (+R) | Donation of oxygen's lone pair electrons into the aromatic π-system. | Increases electron density, especially at ortho and para positions. |
| Inductive (-I) | Withdrawal of electron density through the sigma bond due to oxygen's electronegativity. | Slightly decreases electron density along the sigma bond framework. |
Transformative Applications of 1 Methoxy 4 Sulfinylamino Benzene in Complex Organic Synthesis
Utilization as a Core Building Block for Advanced Molecular Architectures
1-Methoxy-4-(sulfinylamino)benzene serves as a versatile precursor, or "pre-building block," from which more elaborate molecular scaffolds can be constructed. Its utility stems from the distinct reactivity of its two primary components: the electron-rich p-methoxyphenyl ring and the electrophilic N-sulfinyl (N=S=O) group. The interplay between these functionalities allows for sequential and controlled modifications, making it a valuable starting point for the synthesis of diverse and complex molecular architectures.
The p-methoxyphenyl group can readily undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic ring. This feature enables the integration of the core structure into larger, multi-component systems. Simultaneously, the N-sulfinyl group acts as a linchpin for a host of chemical transformations, particularly additions of nucleophiles to the sulfur-nitrogen double bond, which opens pathways to a wide array of sulfur-nitrogen-containing heterocycles and acyclic structures. This dual reactivity allows chemists to construct advanced molecular frameworks by systematically building complexity from a simple, readily available starting material.
Strategic Derivatization for Enhanced Synthetic Utility
The synthetic potential of this compound is significantly expanded through strategic derivatization. By converting its constituent functional groups into other moieties, chemists can fine-tune the molecule's reactivity, selectivity, and physical properties, thereby tailoring it for specific synthetic challenges.
Modifying Reactivity and Selectivity through Functional Group Interconversions
Functional group interconversions (FGIs) are a cornerstone of synthetic strategy, and this compound is amenable to several key transformations that alter its chemical behavior. The sulfur atom in the sulfinylamino group is in a moderate oxidation state and can be readily oxidized to the corresponding sulfonylamino (sulfonamide) or reduced. smolecule.com Oxidation, for instance, transforms the electrophilic sulfinyl center into a more stable, tetravalent sulfonyl group, profoundly altering the reactivity and geometric preferences of the nitrogen substituent. smolecule.com
The N=S=O unit itself is a reactive handle for nucleophilic attack. Its reactions with organometallic reagents, amines, and other nucleophiles can lead to the formation of sulfinamides, sulfilimines, and other sulfur-containing compounds. researchgate.netresearchgate.net These transformations not only create new molecular structures but also introduce new chiral centers or functional groups that can be used in subsequent synthetic steps.
| Starting Group | Reagent(s) | Resulting Group | Synthetic Utility |
| Sulfinylamino (-N=S=O) | Oxidizing Agent (e.g., m-CPBA) | Sulfonylamino (-NH-SO₂-R) | Increased stability, altered electronic properties, hydrogen bond donor. |
| Sulfinylamino (-N=S=O) | Grignard Reagent (R-MgX) | Sulfinamide (-NH-S(O)-R) | Precursor to chiral sulfoxides and other chiral sulfur compounds. |
| Sulfinylamino (-N=S=O) | Primary/Secondary Amine | Sulfurous Diamide derivative | Introduction of new nitrogen-based functional groups. |
| Methoxy (B1213986) (-OCH₃) | Strong Acid (e.g., HBr) | Phenolic Hydroxyl (-OH) | Enables further functionalization via etherification, esterification, or use as a directing group. |
| Benzene (B151609) Ring | Electrophile (e.g., Br₂, HNO₃) | Substituted Benzene Ring | Introduction of new substituents for further diversification. |
Role in the Synthesis of Chiral Sulfur-Containing Compounds
Perhaps one of the most significant applications of this compound and its derivatives is in the field of asymmetric synthesis. Chiral organosulfur compounds, including sulfoxides, sulfoximines, and sulfinamides, are widely used as chiral auxiliaries, catalysts, and ligands, and are found in numerous pharmaceuticals. nih.govacs.org The N-sulfinyl group provides a direct entry point for the creation of stereogenic sulfur centers.
The reaction of N-sulfinyl anilines with nucleophiles can be rendered highly stereoselective through the use of chiral catalysts or by employing substrates with existing stereocenters. For example, the enantioselective synthesis of sulfinamidines has been achieved via the electrophilic amination of related sulfenamides using enantiopure N-H oxaziridines. researchgate.netuni-muenchen.de The electronic nature of the aryl group is critical in these transformations, and the electron-donating p-methoxy group in this compound can modulate the reactivity of the sulfur center, influencing the efficiency and selectivity of the asymmetric induction.
Furthermore, derivatives such as chiral sulfinate esters can be accessed and subsequently converted into a variety of other chiral sulfur compounds with high stereochemical fidelity. nih.gov For example, asymmetric condensation of prochiral sulfinates with alcohols, catalyzed by chiral organocatalysts, yields enantioenriched sulfinate esters. nih.gov These esters are versatile intermediates that can react with organometallic reagents to produce chiral sulfoxides or with amines to form chiral sulfinamides, often with complete inversion of configuration at the sulfur atom. nih.gov
| Precursor Derivative | Reaction Type | Product Class | Significance |
| N-Sulfinyl Aniline (B41778) | Asymmetric Amination | Chiral Sulfinamidines | Access to novel chiral building blocks. researchgate.netuni-muenchen.de |
| Sulfinate Ester | Nucleophilic Substitution (e.g., R-MgX) | Chiral Sulfoxides | Important chiral auxiliaries and pharmacophores. nih.gov |
| Sulfinate Ester | Nucleophilic Substitution (e.g., R₂NLi) | Chiral Sulfinamides | Versatile intermediates in asymmetric synthesis. nih.gov |
| Chiral Sulfoxide (B87167) | Rh(II)-catalyzed Imination | Chiral Sulfoximines | "Chemical chameleons" for asymmetric synthesis. organic-chemistry.org |
Development of Novel Reagents and Ligands Featuring the Sulfinylamino Moiety
The structural features of this compound derivatives make them attractive candidates for the development of novel chiral reagents and ligands for asymmetric catalysis. A chiral ligand is responsible for transferring stereochemical information from the catalyst to the substrate, and ligands based on chiral sulfur centers are well-established and highly effective. organic-chemistry.org
By converting the N-sulfinyl group into a stereogenic sulfoxide or sulfoximine (B86345), and potentially functionalizing the p-methoxyphenyl ring with additional coordinating groups (e.g., phosphines, amines, or oxazolines), new classes of bidentate or tridentate ligands can be designed. The p-methoxyphenyl group itself is a common component in successful ligands, valued for its steric and electronic properties. The combination of a defined stereocenter at sulfur with the tunable aromatic backbone offers a powerful platform for ligand design. Such ligands could find application in a wide range of metal-catalyzed reactions, including hydrogenations, cross-coupling reactions, and cycloadditions, enabling the synthesis of enantiomerically pure products.
Contributions to the Synthesis of Bioisosteres in Lead Discovery
In medicinal chemistry, bioisosterism is a key strategy for optimizing drug candidates. nih.gov It involves replacing a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or pharmacokinetic properties. nih.govresearchgate.net The sulfinylamino group and its derivatives, such as sulfonamides and sulfoximines, are recognized as valuable non-classical bioisosteres for common functional groups like amides, esters, and carboxylic acids. nih.gov
The tetrahedral geometry and hydrogen-bonding capabilities of a derived sulfonamide can mimic the transition state of amide bond hydrolysis, making it a useful replacement in protease inhibitors. nih.gov The sulfinylamino moiety itself, and the more complex sulfoximine group derived from it, offer unique three-dimensional structures and electronic profiles that are distinct from traditional functional groups. Incorporating the this compound fragment into a drug candidate allows medicinal chemists to explore new chemical space, potentially overcoming issues of metabolic instability associated with more common groups while maintaining or improving biological activity. The replacement of a phenyl ring with a saturated bioisostere like a bicyclo[1.1.1]pentane has been shown to improve properties such as aqueous solubility and metabolic stability, highlighting the power of such structural modifications in drug design. nih.govbeilstein-journals.org Similarly, the introduction of the p-methoxyphenylsulfinylamino unit can be used to fine-tune the developability of a potential therapeutic agent.
| Original Functional Group | Bioisosteric Replacement (Derived from Target) | Potential Advantages |
| Amide (-C(O)NH-) | Sulfonamide (-S(O)₂NH-) | Increased metabolic stability, mimics tetrahedral transition state. nih.gov |
| Carboxylic Acid (-COOH) | N-Acylsulfonamide (-C(O)NHSO₂R) | Improved cell permeability, altered pKa. |
| Phenyl Ring | p-Methoxyphenylsulfinylamino fragment | Modulation of lipophilicity, introduction of new interaction points, exploration of novel chemical space. |
| Amide (-C(O)NH-) | Sulfoximine (-S(O)(NH)R) | Unique 3D geometry, increased metabolic stability, altered polarity. organic-chemistry.org |
Advanced Characterization and Computational Modeling of Aryl N Sulfinylamines
Spectroscopic Methodologies for Structural Confirmation and Purity Assessment
Spectroscopic techniques are fundamental in confirming the structure and assessing the purity of synthesized 1-methoxy-4-(sulfinylamino)benzene. These methods provide detailed information about the molecular framework and the specific bonding arrangements within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum, the aromatic protons of the methoxy-substituted benzene (B151609) ring typically appear as a set of doublets, characteristic of a para-substituted system. The methoxy (B1213986) group protons would be observed as a sharp singlet, usually in the range of 3.8 ppm.
| Proton (¹H) NMR Data for a Related Aryl Sulfonamide | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 7.821 (d, J=2.12, 1H) | H-3, H-5 | | 7.80 (d, J=2.2, 1H) | H-3', H-5' | | 7.735 (d, J=2.1, 1H) | H-2, H-6 | | 7.351 (d, J=2.29, 1H) | H-2', H-6' | | 4.207 (t, J=7, 2H) | H-8 | Data for 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide (B126) nih.gov
| Carbon (¹³C) NMR Data for a Related Aryl Sulfonamide | | :--- | :--- | | Chemical Shift (δ) in ppm | Assignment | | 117.3, 144.3, 127.7, 129.7 | Aromatic Carbons | | 140.5, 136.0 | Aromatic Carbons | | 21.3 | Aliphatic Carbon | Data for 4-Chloro-N-[(4-methylphenyl) sulphonyl]-N-propyl benzamide nih.gov
Advanced Mass Spectrometry (MS) Techniques
Advanced Mass Spectrometry (MS) techniques are employed to determine the molecular weight and fragmentation pattern of this compound, which aids in confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule with high precision, allowing for the unambiguous determination of its molecular formula.
For instance, in the characterization of a Schiff base derived from vanillin (B372448) and p-anisidine (B42471), GC-MS analysis showed a single peak with a molecular ion at m/z 257, confirming the relative molecular mass of the product. chemicalbook.com A similar approach for this compound would be expected to yield a molecular ion peak corresponding to its molecular weight, with fragmentation patterns revealing the loss of moieties such as the methoxy group or the NSO group.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. For this compound, the N=S=O stretching vibrations are particularly characteristic. The asymmetric and symmetric stretching bands of the NSO group are expected to appear in the regions of 1280-1230 cm⁻¹ and 1180-1120 cm⁻¹, respectively.
The IR spectrum would also show characteristic absorptions for the C-O-C stretching of the methoxy group and the C=C stretching vibrations of the aromatic ring. For example, the IR spectrum of p-anisidine, a related precursor, shows characteristic bands for the N-H and C-N stretching, as well as aromatic C-H and C=C vibrations. researchgate.net
| Characteristic Infrared (IR) Absorption Frequencies | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N=S=O asymmetric stretch | 1280 - 1230 | | N=S=O symmetric stretch | 1180 - 1120 | | C-O-C stretch (aryl ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | | Aromatic C=C stretch | ~1600, ~1500, ~1450 | | Aromatic C-H stretch | >3000 |
X-ray Crystallography for Solid-State Structural Elucidation
While a specific crystal structure for this compound is not publicly documented, studies on related arylsulfonamides have revealed important structural features. smolecule.com For instance, the crystal structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-benzoyl thiourea (B124793) was confirmed using single-crystal X-ray diffraction, which provided detailed insights into its molecular geometry and intermolecular interactions. nih.gov Such analyses for this compound would be expected to reveal the geometry around the sulfur atom and the planarity of the aromatic system.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and energetics of molecules like this compound.
Density Functional Theory (DFT) for Electronic Structure and Energetics
Density Functional Theory (DFT) calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic properties of this compound. A 2024 study has reportedly utilized DFT to investigate the stereochemical control in reactions involving this compound.
Computational Exploration of Reaction Transition States and Pathways
The reactivity of aryl N-sulfinylamines, including this compound, is a subject of significant interest in synthetic chemistry. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to elucidate the complex reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern the kinetic feasibility of various transformations. These computational investigations provide invaluable insights into reaction pathways that are often difficult to probe experimentally.
Recent studies on the reactivity of N-sulfinylamines have highlighted their participation in a variety of reactions, including pericyclic reactions, radical additions, and couplings. For instance, computational studies have been instrumental in understanding the desulfurdioxidative N-N coupling reaction between N-arylhydroxylamines and N-sulfinylanilines. researchgate.netnih.gov These studies propose a mechanism involving an initial condensation to form an O-sulfenylated arylhydroxylamine intermediate. Subsequent retro-[2π+2σ] cycloaddition proceeds through a stepwise diradical mechanism to form the new N-N bond with the extrusion of sulfur dioxide. researchgate.netnih.gov
Another area of extensive computational investigation is the intramolecular homolytic substitution (SHi) at the sulfur atom of sulfinamides, which are closely related to N-sulfinylamines. DFT calculations have been employed to map the potential energy surface for these reactions, revealing the structures of the transition states and the associated activation energies. For the formation of a five-membered ring via SHi by an aryl radical, calculations have indicated the involvement of a hypervalent sulfur intermediate, which then dissociates to the final products. The competition between homolytic substitution at sulfur and addition to an aromatic ring can also be computationally evaluated, providing predictions of reaction selectivity.
The kinetically-driven reactivity of sulfinylamines in decarboxylative sulfinamidation has also been rationalized through computational models. nih.govrsc.org DFT calculations have shown that while the addition of an alkyl radical to the nitrogen atom of a sulfinylamine is thermodynamically more favorable, the radical addition to the sulfur atom is associated with a lower activation barrier, thus being the kinetically preferred pathway. nih.govrsc.org This kinetic control is a key factor in the successful application of this reaction in synthesis.
The table below presents representative data from computational studies on the reactions of sulfinylamine-related compounds, illustrating the nature of the data obtained from such investigations.
| Reaction Type | Model System | Computational Method | Key Finding | Activation Energy (ΔG‡, kcal/mol) | Reference |
| Radical Addition | Alkyl radical + N-Sulfinylamine | DFT | Kinetic preference for S-addition over N-addition | - | nih.govrsc.org |
| Homolytic Substitution | Intramolecular cyclization of an aryl radical onto a sulfinamide | G3(MP2)-RAD//ROBHandHLYP/6-311++G(d,p) | Stepwise mechanism via a hypervalent sulfur intermediate | 45-68 | |
| N-N Coupling | N-Arylhydroxylamine + N-Sulfinylaniline | DFT | Stepwise diradical mechanism for retro-[2π+2σ] cycloaddition | - | researchgate.netnih.gov |
| Chan-Lam Coupling | Sulfenamide (B3320178) + Arylboronic acid | UM06/6-311++G(d,p)-SDD(Cu) | N-arylation is kinetically and thermodynamically favorable | - | nih.gov |
This table is illustrative and presents findings for model systems related to aryl N-sulfinylamines. The specific values can vary based on the exact substrates and computational methods employed.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical calculations are excellent for detailing electronic structure and reaction pathways, Molecular Dynamics (MD) simulations offer a complementary approach to explore the dynamic behavior of molecules like this compound over time. mdpi.com MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into conformational flexibility and the nature of non-covalent intermolecular interactions that govern the macroscopic properties of the substance. mdpi.com
For a molecule such as this compound, MD simulations can be employed to understand its conformational landscape. The molecule possesses several rotatable bonds, including the C-N bond, the N-S bond, and the bonds of the methoxy group. Rotation around these bonds can lead to various conformers with different energies and dipole moments. MD simulations can sample these different conformations by simulating the molecule's dynamic movements, allowing for the identification of the most stable, low-energy conformations and the energy barriers between them. While specific MD studies on this compound are not prevalent in the literature, computational studies on analogous molecules like substituted anilines and sulfonamides provide a framework for understanding the potential conformational dynamics. researchgate.netbohrium.combohrium.comnih.gov For instance, studies on sulfanilamide (B372717) derivatives have shown the existence of multiple conformers depending on the orientation of the amino and sulfonamide groups, with the solvent environment playing a crucial role in determining the most stable conformation. nih.gov
Intermolecular interactions are critical in determining the physical state, solubility, and crystal packing of a compound. For this compound, these interactions would include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the oxygen and nitrogen atoms and hydrogen atoms on the aromatic ring or from neighboring molecules. MD simulations can model a system containing many molecules of the compound, either in a simulated solvent or as a bulk liquid or solid, to study how they interact and arrange themselves.
Computational studies on anilines, the precursors to aryl N-sulfinylamines, have demonstrated the importance of hydrogen bonding and π-π stacking in their aggregation behavior. bohrium.comnih.gov MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a neighboring molecule at a certain distance, and by analyzing the orientation of the molecules relative to each other. Similar studies on small aromatic molecules have used MD to investigate their aggregation and adsorption on surfaces, providing insights into the non-bonded interaction energies that drive these processes. nih.govrsc.org
The following table summarizes the types of insights that can be gained from MD simulations for a molecule like this compound, based on studies of analogous systems.
| Simulation Focus | Analogous System | Key Parameters Investigated | Potential Insights for this compound | Reference |
| Conformational Analysis | Sulfanilamide derivatives | Dihedral angle distributions, Conformational energy landscapes | Identification of stable conformers, Rotational energy barriers around C-N and N-S bonds | nih.gov |
| Intermolecular Interactions | Aniline (B41778), Substituted anilines | Radial distribution functions, Hydrogen bond analysis, π-π stacking configurations | Understanding of aggregation behavior, Prediction of solid-state packing, Solvation properties | researchgate.netbohrium.combohrium.com |
| Aggregation Behavior | Small aromatic molecules (e.g., benzene) | Cluster size analysis, Non-bond interaction energies | Tendency to form dimers or larger aggregates in different environments | nih.gov |
This table illustrates the potential applications of MD simulations to this compound by drawing parallels with existing studies on structurally related molecules.
Future Research Trajectories and Innovations in Aryl N Sulfinylamine Chemistry
Expansion of Catalytic Systems for Mild and Selective Transformations
The future of aryl N-sulfinylamine chemistry is intrinsically linked to the development of advanced catalytic systems that enable their transformation under mild and highly selective conditions. Historically, the synthesis of derivative compounds like sulfinamides required harsh conditions and the use of pre-functionalized, highly reactive organometallic reagents, which limited their functional group tolerance and broad applicability. nih.gov
Recent breakthroughs have demonstrated the power of transition metal catalysis to overcome these limitations. Palladium-catalyzed cross-coupling reactions, for instance, now allow for the synthesis of sulfinamides directly from aryl halides and N-sulfinylamines. nih.govacs.org This modular approach utilizes commercially available catalyst components and proceeds under mild conditions, accommodating a wide array of functional groups, including those with protic and electrophilic character. nih.govacs.org A significant challenge in this area has been the susceptibility of the sulfinylamine group to reduction and the potential for catalyst poisoning by sulfur-containing reagents, issues that modern catalyst design is beginning to solve. nih.govacs.org
Future research is focused on expanding the repertoire of transition metals beyond palladium. Copper-catalyzed systems, for example, have been successfully employed for the asymmetric addition of aryl boroxines to sulfinylamines, providing enantiomerically enriched chiral sulfinamides. acs.org The development of novel ligands is crucial to this effort, as they are key to controlling the reactivity and stereoselectivity of the transformation. acs.org Density Functional Theory (DFT) calculations are becoming an indispensable tool in this area, providing insights into reaction mechanisms and the noncovalent interactions between the substrate, catalyst, and ligand that govern enantioselectivity. acs.org
Table 1: Examples of Modern Catalytic Systems for Aryl N-Sulfinylamine Transformations
| Catalytic System | Reactants | Product Class | Key Advantages |
| Palladium / SPhos | Aryl Halide + N-Sulfinylamine | Aryl Sulfinamide | Mild conditions, broad functional group tolerance, use of commercial components. nih.govacs.org |
| Copper / Xuphos Ligand | Aryl Boroxine + N-Sulfinylamine | Chiral Aryl Sulfinamide | High enantioselectivity, one-step synthesis. acs.org |
| Nickel Catalysis | Arylboronic Acid + Sulfinylamine | Chiral Aryl Sulfinamide | Enables asymmetric 2,3-addition reactions. acs.org |
| Cobalt Catalysis | Sulfenamide (B3320178) + Halogenating Agent | Chiral Sulfinamide | Achieved via oxidative halogenation and hydrolysis. acs.org |
Green Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of new synthetic routes in aryl N-sulfinylamine chemistry. A primary goal is to minimize environmental impact by reducing waste, avoiding hazardous reagents, and improving energy efficiency. Catalysis is a cornerstone of this approach, as it allows for reactions with higher atom economy and reduces the need for stoichiometric activating agents or harsh conditions. sci-hub.se
Future research will likely focus on developing catalytic systems that can operate in environmentally benign solvents, such as water or bio-renewable solvents, or even under solvent-free conditions. sci-hub.se The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another key avenue. This not only reduces waste but also lowers the cost of large-scale production.
Exploration of Novel Reactivity Patterns and Undiscovered Applications
While the electrophilicity of the sulfur atom in N-sulfinylamines is well-established, researchers are now uncovering entirely new modes of reactivity. nih.gov A particularly exciting frontier is the generation of novel reactive intermediates from sulfinylamine derivatives.
One such discovery involves the use of N-sulfinylhydroxylamines as precursors to highly reactive and electrophilic sulfinyl nitrenes. nih.gov This was achieved by reacting an O-aryl-N-sulfinylhydroxylamine with an organometallic reagent, leading to a one-pot synthesis of sulfoximines, a class of compounds of great interest in medicinal chemistry. nih.gov This pathway opens up possibilities for synthesizing complex sulfur-containing molecules that were previously difficult to access.
Another innovative strategy involves leveraging N-centered radical reactivity from sulfinamides, which are readily prepared from sulfinylamines. nih.gov In a recently developed alkene aminoarylation reaction, a nitrogen-centered radical is generated from an aryl sulfinamide under mild photocatalytic conditions. This radical then participates in a cascade reaction involving alkene addition and a Smiles-Truce rearrangement to form valuable arylethylamine structures. nih.gov This approach showcases how the sulfinyl group can be used not just as a building block but also as a traceless directing group to forge new carbon-nitrogen and carbon-carbon bonds with high selectivity. nih.gov
The exploration of these new patterns will undoubtedly lead to the discovery of currently unforeseen applications for aryl N-sulfinylamines in the synthesis of complex molecular architectures and bioactive compounds. researchgate.netnih.gov
Development of High-Throughput Screening for Catalytic Discoveries
The discovery of novel catalysts and the optimization of reaction conditions are often the most time-consuming aspects of developing new synthetic methods. High-Throughput Screening (HTS) has emerged as a revolutionary tool to accelerate this process in catalysis research. numberanalytics.comnumberanalytics.com HTS involves the use of automated, parallel experimentation to rapidly test vast libraries of catalysts, ligands, and reaction parameters. numberanalytics.com
In the context of aryl N-sulfinylamine chemistry, HTS can be used to:
Discover New Catalysts: Quickly screen diverse metal-ligand combinations to identify effective catalysts for new transformations. nih.gov
Optimize Reaction Conditions: Systematically vary parameters such as solvent, temperature, concentration, and additives to maximize yield and selectivity for a given reaction. numberanalytics.com
Map Chemical Space: Generate large datasets that can reveal complex structure-activity relationships, leading to a deeper understanding of the factors that govern catalytic performance. nih.gov
Microreactor and multi-well plate formats are common HTS platforms, allowing for hundreds or even thousands of experiments to be run simultaneously with minimal consumption of reagents. numberanalytics.com The integration of HTS with advanced data analysis, machine learning, and artificial intelligence is a key future direction that promises to further accelerate the discovery cycle, enabling the rapid identification of highly efficient and selective catalysts for transformations involving aryl N-sulfinylamines. numberanalytics.comresearchgate.net
Table 2: High-Throughput Screening (HTS) in Catalysis
| HTS Aspect | Description | Impact on Aryl N-Sulfinylamine Chemistry |
| Parallel Screening | Multiple catalysts and conditions are tested simultaneously in miniaturized formats (e.g., multi-well plates). numberanalytics.com | Rapidly identifies promising catalyst systems and reaction conditions from large libraries. nih.gov |
| Combinatorial Synthesis | Catalyst libraries are generated by combining different metals, ligands, and additives. numberanalytics.com | Expands the chemical space explored, increasing the probability of discovering novel and highly active catalysts. |
| Rapid Analytics | Fast analytical techniques (e.g., mass spectrometry, chromatography) are used to determine reaction outcomes (yield, enantioselectivity). | Enables the efficient processing of thousands of experimental results, providing rapid feedback for optimization. nih.gov |
| Data Analysis & AI | Machine learning algorithms analyze large datasets to identify trends and predict optimal conditions. | Accelerates the identification of structure-activity relationships and guides the design of next-generation catalysts. numberanalytics.com |
Integration with Flow Chemistry for Scalable Production
While laboratory-scale synthesis provides proof of concept, the ultimate utility of a chemical transformation often depends on its scalability. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise process, offers significant advantages for the production of fine chemicals and active pharmaceutical ingredients. nih.govyoutube.com
The integration of the newly developed catalytic methods for aryl N-sulfinylamines with flow chemistry represents a major trajectory for future innovation. Key advantages include:
Enhanced Safety: Flow reactors can safely handle hazardous reagents or unstable intermediates by generating them in situ and consuming them immediately in the next step of the sequence. nih.gov
Precise Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature and residence time, often leading to higher yields and selectivities compared to batch processes. youtube.com
Scalability: Scaling up a flow process involves running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor. mdpi.com
Automation: Flow systems are readily automated, allowing for consistent production, real-time monitoring, and data logging, which improves process reliability and quality control. mdpi.com
The synthesis of sulfonylureas and other derivatives has already been successfully demonstrated using multi-step continuous flow processes, showcasing the potential for this technology. google.com As new catalytic transformations of aryl N-sulfinylamines are discovered, their adaptation to flow chemistry platforms will be crucial for translating these discoveries into practical, industrial-scale applications. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-methoxy-4-(sulfinylamino)benzene, and how can reaction conditions be optimized?
The synthesis of methoxy-substituted benzene derivatives typically involves functionalization of the aromatic ring via electrophilic substitution or coupling reactions. For sulfinylamino derivatives, sulfoxidation of thioether precursors is a common strategy. For example, oxidation of sulfide intermediates using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide under controlled pH and temperature can yield sulfinyl groups . Optimization should focus on solvent selection (e.g., acetonitrile for polar aprotic environments), catalyst load (e.g., 1–10 mol% NHPI for oxidation reactions), and reaction time (e.g., 3–24 hours depending on steric hindrance) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. Methoxy groups ( ppm) and sulfinylamino protons ( ppm) exhibit distinct shifts. Coupling patterns in H NMR can resolve stereochemistry in sulfinyl groups .
- Mass Spectrometry : High-resolution LC-MS or GC-MS helps verify molecular weight and fragmentation patterns. For example, electron ionization (EI) spectra often show peaks corresponding to sulfoxide cleavage () .
Q. How can researchers address discrepancies in reported yields for oxidation reactions involving methoxybenzene derivatives?
Data contradictions often arise from variations in catalytic systems or temperature. For instance, oxidation of 1-methoxy-4-(1-methylethyl)benzene with NHPI at 60°C yields 73% hydroperoxide, but using NHPI/Cu(II) at 120°C shifts selectivity to ketones (68–75% selectivity, 11% yield) due to competing decomposition pathways. Methodological adjustments, such as lower temperatures for peroxide stability or metal co-catalysts for ketone selectivity, can reconcile these differences .
Advanced Research Questions
Q. What mechanistic insights explain the catalytic activity of NHPI in the oxidation of methoxybenzene derivatives?
NHPI (N-hydroxyphthalimide) generates phthalimide-N-oxyl (PINO) radicals under aerobic conditions, abstracting hydrogen atoms from benzylic or allylic positions. In this compound, this initiates radical chain propagation, leading to hydroperoxide formation. Steric effects from the sulfinylamino group may slow radical recombination, requiring longer reaction times or higher catalyst loads for optimal yields .
Q. How does the sulfinylamino group influence the stereoelectronic properties of methoxybenzene derivatives in biological systems?
The sulfinylamino group introduces chirality and polarizability, enhancing interactions with enzyme active sites. For example, derivatives like 1-methoxy-4-(phenylseleno)benzene inhibit lactate dehydrogenase (LDHA) by binding to NAD pockets via sulfur-oxygen dipole interactions. Computational docking studies paired with kinetic assays (e.g., IC measurements) can quantify these effects .
Q. What strategies are effective in resolving racemic mixtures of sulfinylamino-substituted compounds?
Chiral chromatography (e.g., using amylose-based columns) or diastereomeric salt formation with enantiopure resolving agents (e.g., tartaric acid) are common. For lab-scale resolution, kinetic resolution via asymmetric oxidation—using chiral catalysts like Sharpless epoxidation systems—can achieve >90% enantiomeric excess (ee) .
Q. How can researchers design derivatives of this compound for targeted bioactivity?
- Structural Analogues : Introduce electron-withdrawing groups (e.g., fluoro) at the para position to enhance metabolic stability.
- Prodrug Modifications : Mask the sulfinylamino group as a sulfonamide to improve bioavailability.
- In Silico Screening : Use molecular dynamics simulations to predict binding affinities for targets like kinases or oxidoreductases .
Methodological Considerations
Q. What experimental controls are critical when studying sulfinylamino compound stability?
- Light and Oxygen Exposure : Sulfoxides are prone to photodegradation; reactions should be conducted under inert atmospheres (N/Ar) and amber glassware.
- Acid/Base Stability : Test pH-dependent decomposition (e.g., 1M HCl/NaOH at 25°C for 24 hours) to identify labile bonds .
Q. How can researchers validate the purity of sulfinylamino derivatives for publication?
Q. What advanced techniques are recommended for analyzing sulfoxide chirality?
- Vibrational Circular Dichroism (VCD) : Resolves absolute configuration by correlating molecular vibrations with handedness.
- X-ray Crystallography : Single-crystal diffraction provides unambiguous stereochemical assignment, as demonstrated in propeller-shaped sulfanyl derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
